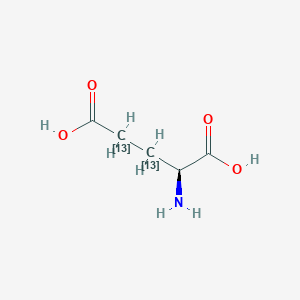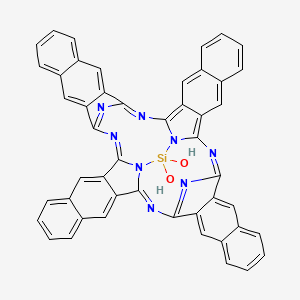
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, >=90% (TLC), powder
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt is a water-soluble biotinylation reagent. It is commonly used in biochemical applications to label proteins, nucleic acids, and other molecules with biotin. This compound is particularly useful in immunoprecipitation, ELISA, and other assays where biotin-streptavidin interactions are exploited .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt is synthesized through a multi-step process. The synthesis typically involves the reaction of biotin with hexanoic acid to form biotinamidohexanoic acid. This intermediate is then reacted with 3-sulfo-N-hydroxysuccinimide ester in the presence of a coupling agent to form the final product .
Industrial Production Methods
In industrial settings, the production of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, such as primary amines, which leads to the formation of stable amide bonds .
Common Reagents and Conditions
The compound reacts efficiently with primary amines in the pH range of 6.5-8.5. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
Major Products Formed
The major product formed from the reaction of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt with primary amines is a biotinylated molecule. This biotinylated product can then be used in various biochemical assays .
Applications De Recherche Scientifique
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt has a wide range of applications in scientific research:
Chemistry: Used for the biotinylation of small molecules and polymers.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for detection and purification.
Medicine: Utilized in diagnostic assays, such as ELISA, to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices.
Mécanisme D'action
The mechanism of action of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and a primary amine on the target molecule. This reaction occurs through nucleophilic attack by the amine on the ester group, resulting in the release of N-hydroxysuccinimide and the formation of the biotinylated product . The biotinylated product can then interact with streptavidin or avidin, which are proteins with a high affinity for biotin, enabling various biochemical assays .
Comparaison Avec Des Composés Similaires
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt is unique due to its water solubility and the presence of an aminocaproyl spacer, which reduces steric hindrance in binding avidin to biotinylated compounds. Similar compounds include:
Biotin N-hydroxysuccinimide ester: Lacks the sulfo group and aminocaproyl spacer, making it less water-soluble.
Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt: Similar in structure but without the aminocaproyl spacer.
Suberic acid bis(3-sulfo-N-hydroxysuccinimide ester) sodium salt: A homobifunctional cross-linking reagent with amine reactivity.
These comparisons highlight the unique properties of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, making it a valuable tool in various biochemical applications.
Propriétés
Formule moléculaire |
C20H30N4NaO9S2 |
|---|---|
Poids moléculaire |
557.6 g/mol |
InChI |
InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32); |
Clé InChI |
RDSJVNGBJUJRRW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)









![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
